5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Description
Properties
IUPAC Name |
5-amino-1'-(2-trimethylsilylethoxymethyl)spiro[1,3-dihydroindene-2,3'-pyrrolo[2,3-b]pyridine]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2Si/c1-27(2,3)10-9-26-14-24-19-18(5-4-8-23-19)21(20(24)25)12-15-6-7-17(22)11-16(15)13-21/h4-8,11H,9-10,12-14,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINGFPVNDGLOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC=N2)C3(C1=O)CC4=C(C3)C=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate Components: : The process begins with the synthesis of individual components, which include indene derivatives and pyrrolopyridine structures.
Formation of the Spiro Structure: : The indene and pyrrolopyridine components undergo a spirocyclization reaction, where conditions are carefully controlled, typically involving catalysts and solvents such as dichloromethane under reflux.
Final Assembly: : The trimethylsilyl group is introduced through a nucleophilic substitution reaction. Reaction conditions include the use of trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Scale-up involves optimizing the reaction conditions for high yield and purity.
Continuous flow reactors might be employed to handle the exothermic nature of these reactions, ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, using reagents like m-chloroperbenzoic acid.
Reduction: : Hydrogenation reactions can reduce the double bonds in the indene ring. Catalysts like palladium on carbon (Pd/C) are typically used.
Substitution: : Various electrophiles can replace the amino group, facilitating further functionalization.
Common Reagents and Conditions
Oxidizing agents: m-chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: hydrogen gas (H₂) in the presence of Pd/C.
Substituting agents: alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation yields oxidized derivatives of the indene ring.
Reduction gives fully saturated derivatives.
Substitution results in a variety of functionalized spiro compounds.
Scientific Research Applications
Chemistry
The compound serves as a precursor for synthesizing more complex organic molecules.
Its reactivity offers a model for studying spirocyclization mechanisms.
Biology
Explored for its potential as a biological probe due to its ability to bind specific biomolecules.
Used in studying enzyme-inhibitor interactions.
Medicine
Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
The compound's ability to interact with biological targets makes it a candidate for drug development.
Industry
Utilized in materials science for developing new polymers and materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
In biological systems, it targets specific enzymes or receptors, affecting cellular processes.
Its spiro structure allows it to interact with nucleophilic and electrophilic sites within the body, influencing signaling pathways and metabolic processes.
Comparison with Similar Compounds
Base Compound (CAS 879132-45-3)
- Structure: Lacks the SEM group, with a free amino group at position 5 of the indene ring.
- Molecular Weight : 251.28 g/mol .
- Synthesis: Not explicitly detailed in the evidence, but SEM-protected analogs likely derive from nitro-reduction and SEM protection steps, as seen in related pyrrolo[2,3-b]pyridine syntheses .
(R)-Enantiomer (CAS 957130-49-3)
- Structure : Stereoisomer of the base compound, emphasizing chirality at the spiro center.
- Molecular Weight : 251.28 g/mol .
- Significance : Chirality may influence binding to biological targets, though activity data are absent in the evidence.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Base (CAS 879132-45-3) | C15H13N3O | 251.28 | Free amino group, spirocyclic core |
| SEM-Protected Target | C21H28N3O2Si | 406.56 | SEM group enhances stability |
| (R)-Enantiomer (CAS 957130-49-3) | C15H13N3O | 251.28 | Chiral spiro center |
Pyrrolo[2,3-b]pyridine Derivatives with Varied Substituents
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a)
- Structure : Features a nicotinamide group at position 3 and a phenyl substituent at position 5 .
- Molecular Weight : 314.12 g/mol.
- Synthesis: Achieved via nitro reduction followed by acylation with nicotinoyl chloride .
- Activity: Not reported, but the nicotinamide group may modulate solubility or target engagement.
Pexidartinib Hydrochloride (Turalio®)
- Structure : Contains a chlorinated pyrrolo[2,3-b]pyridine core linked to a trifluoromethylpyridine moiety .
- Molecular Weight : 527.85 g/mol (hydrochloride salt).
- Application: FDA-approved for symptomatic tenosynovial giant cell tumor (TGCT), targeting CSF1R .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target SEM-Protected | C21H28N3O2Si | 406.56 | SEM protection for synthetic utility |
| 8a | C19H14N4O | 314.12 | Nicotinamide substituent |
| Pexidartinib | C24H23ClF3N5O | 527.85 | CSF1R inhibitor, clinical use |
Spirocyclic Heterocycles with Alternative Ring Systems
3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid
- Structure : Spiro indoline-pyrazolo[3,4-b]pyridine system with phenyl and carboxylic acid groups .
- Molecular Weight: Not provided, but larger than the target due to additional substituents.
- Significance : Demonstrates the versatility of spiro scaffolds in medicinal chemistry, though activity data are absent .
Key Research Findings and Data Gaps
Synthetic Utility : The SEM group in the target compound facilitates intermediate stabilization, contrasting with unprotected analogs like 8a, which require direct functionalization .
Biological Activity : Unlike pexidartinib, the target compound lacks reported biological data, emphasizing its role as a synthetic intermediate rather than a drug candidate .
Structural Diversity : Substituents on the pyrrolo[2,3-b]pyridine core (e.g., SEM, nicotinamide, trifluoromethyl) significantly alter molecular properties and applications .
Biological Activity
The compound 5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a complex organic molecule with potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The primary action of this compound is as an SHP2 inhibitor . SHP2 (Src Homology 2 domain-containing phosphatase 2) is a critical regulator in various signaling pathways associated with cell growth and differentiation. Its overexpression or mutation is linked to several cancers, including breast cancer and leukemia. Inhibiting SHP2 can reverse immunosuppression in tumor microenvironments, making it a promising target for cancer therapies .
Therapeutic Applications
- Cancer Treatment : The compound shows potential in treating various cancers by targeting the SHP2 signaling pathway. This action can inhibit tumor growth and induce apoptosis in cancer cells.
- Autoimmune Diseases : Due to its role in modulating immune responses, this compound may also be beneficial in treating autoimmune conditions where SHP2 activity is dysregulated .
In Vitro Studies
Research has demonstrated that compounds similar to This compound exhibit significant inhibitory effects on cancer cell lines:
- Breast Cancer Cell Lines : In studies involving MCF-7 and MDA-MB-231 cell lines, the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations.
- Leukemia Models : In vitro tests showed that the compound decreased viability in various leukemia cell lines by disrupting SHP2-mediated signaling pathways .
In Vivo Studies
Preclinical studies have indicated that administering this compound in animal models resulted in:
- Tumor Growth Reduction : Significant reduction in tumor size was observed in xenograft models of breast cancer.
- Enhanced Immune Response : The compound's ability to inhibit SHP2 led to increased T-cell activation and improved responses against tumors .
Summary of Research Findings
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of proliferation in breast cancer and leukemia cell lines |
| In Vivo | Reduction of tumor size and enhanced immune response in animal models |
| Mechanism | Acts as an SHP2 inhibitor, disrupting key signaling pathways involved in tumor growth |
Q & A
Q. What are the key synthetic methodologies for constructing the spiro-pyrrolo[2,3-b]pyridine core in this compound?
The spiro-pyrrolo[2,3-b]pyridine scaffold can be synthesized via multicomponent reactions or stepwise cyclization. For example, Scheme 5 in demonstrates the use of NaH/MeI for methylation, followed by nitration (HNO₃) and Pd-catalyzed cross-coupling with boronic acids to introduce substituents. The spiro junction is likely formed through intramolecular cyclization under acidic or basic conditions, as seen in analogous spiro[indene-pyrrolo] systems .
Q. How can the stereochemistry and regioselectivity of the spiro center be controlled during synthesis?
Steric and electronic effects of protecting groups (e.g., the (2-(trimethylsilyl)ethoxy)methyl [SEM] group) can influence regioselectivity. For example, bulky groups like SEM may direct cyclization to favor the desired spiro configuration by shielding specific reactive sites. Solvent polarity and temperature (e.g., THF at 0°C to rt in ) are critical for kinetic vs. thermodynamic control .
Q. What analytical techniques are recommended for structural characterization?
- 1H/13C-NMR : To confirm spiro connectivity and substituent positions (e.g., sp³ carbons at the spiro center vs. sp² in planar analogs) .
- HRMS : For molecular ion validation (e.g., observed vs. calculated m/z in ).
- IR : To track functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for lactams) .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates with unstable SEM-protected amines?
The SEM group is sensitive to acidic conditions. To prevent premature deprotection, use anhydrous solvents (e.g., THF or dioxane) and avoid protic acids during steps involving the SEM-protected amine. For example, in , NaH/MeI methylation at 0°C minimizes side reactions. Post-reaction quenching with aqueous NH₄Cl (pH-controlled) can stabilize intermediates .
Q. What strategies address contradictions in spectroscopic data for spiro compounds?
Spiro systems often exhibit dynamic conformational changes, leading to split NMR signals or ambiguous NOEs. Strategies include:
- Variable-temperature NMR : To coalesce split peaks (e.g., at 60°C in DMSO-d₆).
- X-ray crystallography : Definitive confirmation of spiro geometry, as demonstrated in for a related chromeno-pyrimidine spiro compound.
- DFT calculations : To model expected chemical shifts and compare with experimental data .
Q. How does the SEM group influence the compound’s solubility and reactivity in downstream functionalization?
The SEM group enhances solubility in nonpolar solvents (e.g., THF, dioxane) due to its lipophilic trimethylsilyl moiety. However, it may hinder nucleophilic attacks at the pyrrolidine nitrogen. Deprotection (e.g., using TBAF in THF) is required before further modifications. Comparative studies in show that SEM removal increases reactivity for amide couplings or cross-coupling reactions .
Methodological Challenges and Solutions
Purification challenges for polar intermediates in spiro systems
Designing bioactivity assays considering spiro-specific conformational effects
The 3D structure of spiro compounds can lead to unique binding modes. Prioritize assays that account for conformational flexibility:
- Molecular docking : Use software (e.g., AutoDock Vina) with flexible spiro center parameters.
- SPR/BLI : To measure real-time binding kinetics without rigid structural assumptions .
Data Contradiction Analysis
Resolving discrepancies in reported melting points for spiro-pyrrolo[2,3-b]pyridines
Variations in melting points (e.g., >300°C in vs. lower values in other studies) may arise from polymorphic forms or residual solvents. Techniques:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
